molecular formula C10H10Cl3NO B3362513 2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide CAS No. 1000930-23-3

2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide

Cat. No.: B3362513
CAS No.: 1000930-23-3
M. Wt: 266.5 g/mol
InChI Key: JTEJWTRZRUWVFT-UHFFFAOYSA-N
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Description

2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide is a chemical compound with the molecular formula C10H10Cl3NO. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chloro group, a dichlorophenyl group, and a methylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide typically involves the reaction of 3,4-dichlorobenzyl chloride with N-methylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may block the Q B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
  • 2-chloro-N-(3,4-dichlorophenyl)acetamide
  • 2-chloro-N-(3,4-dimethylphenyl)acetamide

Uniqueness

2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO/c1-14(10(15)5-11)6-7-2-3-8(12)9(13)4-7/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEJWTRZRUWVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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